molecular formula C26H26F6N2O4S2 B1663055 1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide CAS No. 329317-98-8

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide

Cat. No. B1663055
CAS RN: 329317-98-8
M. Wt: 608.6 g/mol
InChI Key: JWNAVYMNAQDLHX-UHFFFAOYSA-N
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Description

This compound, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It has been used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . It has also been used for the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate and for stereoselective sulfoxidation .


Synthesis Analysis

Various methods to prepare this compound have been described . The easiest methods to implement are based on commercially available reagents . A combination of these two procedures describes the synthesis of the compound in 56% yield .


Molecular Structure Analysis

The linear formula of this compound is C6H5N(SO2CF3)2 . It has a molecular weight of 357.25 . The SMILES string is FC(F)(F)S(=O)(=O)N(c1ccccc1)S(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

This compound has been used recently to convert a ketone to an enol triflate with KHMDS (324671) and thence an olefin with Pd (PPh3)4 (216666) and Bu3SnH (234788) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 100-102°C (lit.) . It has an assay of 99% .

Scientific Research Applications

Conformation and Self-Association

1,1,1-Trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide and its derivatives have been studied for their conformations and self-association behaviors in solutions. These compounds form cyclic dimers in inert solvents, and in crystalline form, they create chain associates via hydrogen bonding. This understanding is essential for predicting their behavior in various environments (Sterkhova, Moskalik, & Shainyan, 2014).

Nucleophilic Substitution Reactions

The compound has been observed to undergo vicarious nucleophilic substitution (VNS) reactions, representing a novel example of VNS on benzene rings activated by sulfur-based electron-withdrawing groups. This discovery opens new avenues for exploration in the field of organic synthesis (Lemek, Groszek, & Cmoch, 2008).

Structural Studies

Structural studies of derivatives, including X-ray powder diffraction, have been conducted to understand the molecular arrangement and intermolecular interactions. These studies are crucial for the development of new materials and pharmaceuticals (Dey et al., 2015).

Synthesis and Cytotoxic Activity

Research on the synthesis of derivatives, such as 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, has been explored. The cytotoxic activities of these compounds against various cancer cell lines have been evaluated, indicating potential applications in cancer research (Gómez-García et al., 2017).

Bromination Reactions

Studies on the bromination of highly unsaturated derivatives of the compound have shown unique reaction pathways and products. These findings are significant for understanding and developing new bromination methodologies in organic chemistry (Shainyan, Ushakova, & Danilevich, 2015).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements are H315 - H319 - H335 . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

PTP Inhibitor IV interacts with various enzymes and proteins, particularly protein tyrosine phosphatases (PTPs). It acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . The compound has been shown to inhibit several PTPs, including SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-ς, PTP-β, and PTP-µ .

Cellular Effects

PTP Inhibitor IV has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the tyrosine phosphorylation of VEGFR2 and Tie2, correlating with augmentation of VEGF and angiopoietin 1 mediated EC survival and migration .

Molecular Mechanism

The molecular mechanism of action of PTP Inhibitor IV involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a competitive inhibitor, binding to the active site of PTPs and preventing the dephosphorylation of oncogenic kinases .

Temporal Effects in Laboratory Settings

Over time, the effects of PTP Inhibitor IV can change in laboratory settings. For instance, studies have shown that the use of PTP Inhibitor IV can lead to smaller infarct size and better cardiac function in myocardial I/R injury models .

Dosage Effects in Animal Models

The effects of PTP Inhibitor IV can vary with different dosages in animal models . For instance, whole-body and tissue-specific PTP1B-knockout mice showed improvement in adiposity, insulin resistance, and glucose tolerance when treated with PTP Inhibitor IV .

Metabolic Pathways

PTP Inhibitor IV is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of metabolic pathways in whole-body PTP1B-knockout mice .

Transport and Distribution

Given its role as a PTP inhibitor, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that PTPs, which PTP Inhibitor IV targets, can be found in various subcellular compartments

properties

IUPAC Name

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAVYMNAQDLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880069
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329317-98-8
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
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1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
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1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
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1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
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1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Reactant of Route 6
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1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide

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